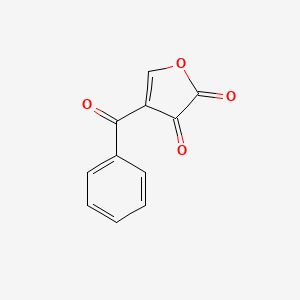

4-Benzoylfuran-2,3-dione

Description

Structure

3D Structure

Properties

CAS No. |

112996-44-8 |

|---|---|

Molecular Formula |

C11H6O4 |

Molecular Weight |

202.16 g/mol |

IUPAC Name |

4-benzoylfuran-2,3-dione |

InChI |

InChI=1S/C11H6O4/c12-9(7-4-2-1-3-5-7)8-6-15-11(14)10(8)13/h1-6H |

InChI Key |

AFVYHRINENZHRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC(=O)C2=O |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 4 Benzoylfuran 2,3 Dione

Reactivity of the Furan-2,3-dione Moiety

The furan-2,3-dione ring system is characterized by its susceptibility to nucleophilic attack and its ability to undergo ring-opening and cyclocondensation reactions. These transformations allow for the synthesis of complex molecules from relatively simple starting materials.

Nucleophilic Addition Reactions at the 2,3-Dicarbonyl Center

The adjacent carbonyl groups at the C2 and C3 positions of the furan-2,3-dione ring are highly electrophilic, making them prime targets for nucleophilic addition. masterorganicchemistry.comsavemyexams.comlibretexts.orglibretexts.org The polarization of the carbon-oxygen double bonds results in a partial positive charge on the carbonyl carbons, facilitating attack by a wide range of nucleophiles. savemyexams.comlibretexts.org This initial addition leads to a tetrahedral intermediate, which can then undergo further reactions. masterorganicchemistry.comlibretexts.org The rate and reversibility of these additions are dependent on the nature of the nucleophile. masterorganicchemistry.com

The general mechanism involves the attack of a nucleophile on one of the carbonyl carbons, leading to the formation of a new single bond and the breaking of the carbon-oxygen pi bond. The resulting alkoxide intermediate is then typically protonated to yield an alcohol. libretexts.orglibretexts.org

Cyclocondensation Reactions of Furan-2,3-diones

Cyclocondensation reactions are a hallmark of furan-2,3-dione chemistry, providing access to a diverse array of heterocyclic compounds. nih.gov These reactions typically involve the reaction of the dione (B5365651) with a binucleophilic reagent, leading to the formation of a new ring system.

The reaction of furan-2,3-diones with o-aminothiophenols is a valuable method for the synthesis of 1,4-benzothiazinone derivatives. d-nb.infonih.govbeilstein-journals.org This reaction can be influenced by solvent choice, leading to different product distributions. d-nb.infonih.govbeilstein-journals.org For instance, in some solvents, the reaction selectively produces 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones. d-nb.infonih.govbeilstein-journals.org The reaction proceeds through a cyclocondensation mechanism where the amino and thiol groups of the o-aminothiophenol react with the dicarbonyl functionality of the furan-2,3-dione. nih.gov This approach has been developed as a selective synthetic route to these pharmaceutically relevant scaffolds. d-nb.infonih.govbeilstein-journals.org

A study by Stepanova et al. developed two approaches for the synthesis of enaminones fused to a 1,4-benzothiazin-2-one moiety. d-nb.infobeilstein-journals.org The first method involves the direct reaction of furan-2,3-diones with o-aminothiophenols in acetonitrile (B52724). beilstein-journals.org The second, more versatile method, utilizes acylpyruvic acids (which can generate furan-2,3-diones in situ) in the presence of carbodiimides. d-nb.infobeilstein-journals.org

Table 1: Synthesis of Benzothiazinone Derivatives

| Reactants | Conditions | Products | Reference |

|---|---|---|---|

| Furan-2,3-diones and o-aminothiophenols | Acetonitrile | Enaminones fused to 1,4-benzothiazin-2-one and 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones | d-nb.infobeilstein-journals.org |

| Acylpyruvic acids and o-aminothiophenols | Carbodiimides, Acetonitrile | Enaminones fused to 1,4-benzothiazin-2-one and 2-hydroxy-2H-1,4-benzothiazin-3(4H)-ones | d-nb.infobeilstein-journals.org |

The condensation of furan-2,3-diones with 1,2-phenylenediamines provides a straightforward route to quinoxalinone derivatives. clockss.org This reaction is a classic example of forming nitrogen-containing heterocycles. The reaction of 4-aroyl-5-aryl-2,3-furandiones with various 1,2-phenylenediamines has been shown to produce 2(1H)-quinoxalinone derivatives. clockss.org The initial reaction likely involves the attack of one of the amino groups on a carbonyl carbon of the furan-2,3-dione, followed by cyclization and dehydration to form the stable quinoxalinone ring system.

Research by Sarıpınar et al. demonstrated that the condensation of 4-aroyl-5-aryl-2,3-furandiones with substituted 1,2-phenylenediamines leads to the formation of 1,3-diaryl-2-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1,3-propanediones. clockss.org These products can then undergo alkaline treatment to yield 3-aroylmethyl-2(1H)-quinoxalinones. clockss.org

Table 2: Synthesis of Quinoxalinone Derivatives

| Furan-2,3-dione Reactant | 1,2-Phenylenediamine Reactant | Product | Reference |

|---|---|---|---|

| 4-Aroyl-5-aryl-2,3-furandiones | Substituted 1,2-phenylenediamines | 1,3-Diaryl-2-(3-oxo-3,4-dihydro-2-quinoxalinyl)-1,3-propanediones | clockss.org |

Furan (B31954) Ring Opening Mechanisms

The furan ring of 4-benzoylfuran-2,3-dione is susceptible to cleavage under certain reaction conditions, providing another pathway for chemical transformations.

The C5 position of the furan-2,3-dione ring can be susceptible to a Michael-type addition by nucleophiles. clockss.org This attack can initiate a cascade of reactions leading to the cleavage of the furan ring. clockss.org The general reactivity of 4-benzoyl-5-phenylfuran-2,3-dione (B14700036) with various nitrogen nucleophiles has been reported to cause the cleavage of the furan ring, which is proposed to be initiated by a Michael attack of the nitrogen atom on the C-5 position of the furandione ring. clockss.org This type of ring opening expands the synthetic utility of furan-2,3-diones beyond simple condensation reactions.

Base-Catalyzed Fission Pathways of Cyclic 1,2-Diones

The reaction of cyclic 1,2-diones, such as 4-benzoylfuran-2,3-dione, with a base can lead to several outcomes. The addition of a nucleophile like a hydroxide (B78521) ion to a 1,2-dicarbonyl compound results in the formation of a tetrahedral adduct. beilstein-journals.org This intermediate can then proceed down various reaction pathways, including fission of the bond between the carbonyl carbon and the adjacent carbon atom. beilstein-journals.org In the case of benzocyclobutene-1,2-diones, this type of cleavage leads to the formation of 2-formylbenzoates. beilstein-journals.org

Computational studies on cyclobutane-1,2-dione, a related cyclic 1,2-dione, have explored three potential base-catalyzed reaction pathways for the tetrahedral intermediate:

Path A: A benzilic acid type rearrangement. beilstein-journals.org

Path B: Fission of the bond between an aliphatic carbon and the carbon bearing the newly added hydroxyl group. beilstein-journals.org

Path C: Fission of the bond between the two carbonyl carbons. beilstein-journals.org

While paths B and C can lead to products with similar or even lower Gibbs free energies of reaction compared to the benzilic acid rearrangement, the activation energies for these fission pathways are significantly higher. beilstein-journals.orgresearchgate.net This suggests that under kinetic control, the rearrangement is favored over fission. The specific pathway followed can be influenced by the substituents present on the cyclic dione. beilstein-journals.org For instance, the base-catalyzed reactions of various benzils have been shown to result in both rearrangement and two different types of fission, with the observed outcome depending on the nature of the substituents. researchgate.net

The mechanism for the base-catalyzed ring fission of substituted 3,4-diphenylcyclobut-3-ene-1,2-diones to yield (Z)-2-oxo-3,4-diphenylbut-3-enoic acids involves the rapid and reversible addition of a hydroxide ion to one of the carbonyl groups. researchgate.net This is followed by an intramolecular nucleophilic attack on the second carbonyl group, leading to the formation of a carbanionic intermediate. researchgate.net

N-heterocyclic carbenes (NHCs) can also catalyze the cleavage of vicinal diketones. d-nb.info Thiazolium carbene-catalyzed reactions of 1,2-diketones with enones and ynones have been shown to produce α,β-double acylation products through the formation of unique Breslow intermediates. d-nb.info

Ring Contraction Reactions (e.g., Benzilic Acid Type Rearrangement in Cyclic Diones)

The benzilic acid rearrangement is a characteristic reaction of 1,2-diketones, leading to the formation of α-hydroxy carboxylic acids in the presence of a strong base. wikipedia.orgorganic-chemistry.org This reaction is particularly effective for diketones that lack enolizable protons, which would otherwise compete via aldol (B89426) condensation. wikipedia.orgorganic-chemistry.org When applied to cyclic 1,2-diones, the benzilic acid rearrangement results in a ring contraction. wikipedia.orgwikipedia.org

The mechanism, first detailed by Christopher Kelk Ingold, involves the nucleophilic attack of a hydroxide ion on one of the ketone groups, forming a tetrahedral alkoxide intermediate. wikipedia.org Following a bond rotation, the migrating group attacks the adjacent carbonyl carbon in a concerted step, creating a new alkoxide and a ketone. wikipedia.org This migration is the key step in the rearrangement. Aryl groups, particularly those with electron-withdrawing substituents, exhibit a higher migratory aptitude than alkyl groups. wikipedia.org

Computational studies on cyclobutane-1,2-dione have confirmed that the benzilic acid type rearrangement, leading to 1-hydroxycyclopropane-1-carboxylate, is kinetically favored over other potential reaction pathways like ring-opening or fission, despite the thermodynamic stability of the other products. beilstein-journals.orgresearchgate.net This rearrangement can also be viewed as an intramolecular redox reaction, where one carbon center is oxidized and the other is reduced. wikipedia.org

Ring contraction reactions are valuable synthetic tools for creating smaller, often more strained, ring systems from larger ones. wikipedia.orgillinois.eduetsu.edu Besides the Favorskii rearrangement, which is a related reaction of α-halo ketones, cationic rearrangements like the pinacol (B44631) rearrangement can also lead to ring contraction. wikipedia.orguomustansiriyah.edu.iq

Cycloaddition Reactions Involving Furanone Systems

Furanone systems, including 4-benzoylfuran-2,3-dione, are versatile participants in cycloaddition reactions, which are powerful methods for constructing cyclic molecules. ysu.ambohrium.comacs.orgacs.orgorganicreactions.orglibretexts.org These reactions can be categorized based on the number of π-electrons involved from each reactant.

[4+2] Cycloadditions: 4-Benzoylfuran-2,3-dione can act as a heterodiene in [4+2] cycloaddition reactions. acs.org For example, its reaction with triarylketene imines leads to the formation of furo[3,2-c]pyridines. acs.org This reaction proceeds through the cycloaddition of the C=C double bond of the ketene (B1206846) imine across the oxa-1,3-dienic system of the furandione. acs.org The Diels-Alder reaction is a classic example of a [4+2] cycloaddition, typically forming a six-membered ring. libretexts.org

[3+2] Cycloadditions: Furanone derivatives can also undergo [3+2] cycloaddition reactions. For instance, the reaction of aryl nitrile oxides with 5-acetoxy-2(5H)-furanone has been studied computationally, revealing multiple reaction channels. bohrium.comresearchgate.net The addition across the alkene functionality is favored over addition to the carbonyl group, proceeding through an asynchronous, one-step mechanism. bohrium.comresearchgate.net These reactions are valuable for synthesizing five-membered heterocyclic rings like 2-isoxazolines. bohrium.comresearchgate.net

Higher-Order Cycloadditions: 5-Substituted-furan-2(3H)-ones can serve as 2π-components in [8+2] cycloaddition reactions with 8,8-dicyanoheptafulvene, catalyzed by a Brønsted base. acs.org This reaction generates polycyclic products containing a γ-butyrolactone motif. acs.org

Photochemical [2+2] Cycloadditions: 2(5H)-Furanone can undergo photochemical [2+2] cycloaddition with alkenes and alkynes to form cyclobutane (B1203170) and cyclobutene (B1205218) adducts, respectively. ysu.am These reactions proceed through the formation of a triplet 1,4-biradical intermediate. ysu.am

The diverse cycloaddition reactivity of the furanone core makes it a valuable building block in the synthesis of complex heterocyclic and polycyclic structures. chemistryviews.orgnih.govnovapublishers.combeilstein-journals.org

Investigation of Reactive Intermediates and Transition States

The study of reactive intermediates and transition states is crucial for understanding the mechanisms of chemical reactions involving 4-benzoylfuran-2,3-dione. uobasrah.edu.iquomustansiriyah.edu.iq Reactive intermediates are short-lived, high-energy species that are formed during a reaction and quickly convert to a more stable molecule. uobasrah.edu.iquomustansiriyah.edu.iq Common carbon-based reactive intermediates include carbocations, carbanions, free radicals, and carbenes. uobasrah.edu.iqslideshare.netorganicchemistrydata.org

In the context of the reactions of 4-benzoylfuran-2,3-dione and related cyclic diones, several key intermediates have been identified or proposed:

Tetrahedral Intermediates: In base-catalyzed reactions, the initial step is the nucleophilic attack of a base (e.g., hydroxide) on one of the carbonyl carbons, forming a tetrahedral alkoxide intermediate. beilstein-journals.orgwikipedia.orgquora.com The subsequent fate of this intermediate determines the final product, whether it be through rearrangement or fission.

Carbanionic Intermediates: The base-catalyzed ring fission of some cyclic 1,2-diones is thought to proceed through the formation of a carbanionic intermediate after the initial nucleophilic attack and intramolecular cyclization. researchgate.net

Breslow Intermediates: In N-heterocyclic carbene (NHC)-catalyzed reactions of 1,2-diketones, aminoenol species known as Breslow intermediates are formed. d-nb.info These act as the key nucleophilic species in reactions like the Stetter reaction. d-nb.info

Biradical Intermediates: Photochemical [2+2] cycloadditions of 2(5H)-furanone involve the formation of a triplet 1,4-biradical intermediate. ysu.am Similarly, photochemically induced ring contractions can also proceed through biradical intermediates. illinois.edu

Carbocation Intermediates: Cationic rearrangement reactions, which can lead to ring contraction, proceed through the formation of a carbocation intermediate after the loss of a leaving group. wikipedia.org

Transition states represent the highest energy point along a reaction coordinate and are, by definition, not isolable. uomustansiriyah.edu.iq Computational chemistry, using methods like Density Functional Theory (DFT), is a powerful tool for locating and characterizing both transition states and reactive intermediates. beilstein-journals.orgresearchgate.netacs.org For example, calculations on the base-catalyzed reactions of cyclobutane-1,2-dione have shown that while fission products may be thermodynamically more stable, the transition state leading to the benzilic acid rearrangement has a lower Gibbs free energy of activation, making it the kinetically favored pathway. beilstein-journals.orgresearchgate.net Similarly, in the [4+2] cycloaddition of 4-benzoylfuran-2,3-dione with ketene imines, the transition states for different cycloaddition modes have been computationally evaluated to understand the reaction's selectivity. acs.org

Elucidation of Reaction Pathways via Electron-Pushing Formalism

The electron-pushing formalism, using curved arrows, is a fundamental tool in organic chemistry for visually representing the flow of electron pairs during a reaction mechanism. numberanalytics.com This notation is essential for understanding and predicting the outcomes of the chemical transformations of 4-benzoylfuran-2,3-dione.

Base-Catalyzed Rearrangement and Fission: The mechanism of the benzilic acid rearrangement of a 1,2-dione like 4-benzoylfuran-2,3-dione begins with the attack of a hydroxide ion on a carbonyl carbon. wikipedia.orgquora.com

Nucleophilic Attack: A curved arrow originates from a lone pair on the hydroxide ion and points to one of the electrophilic carbonyl carbons of the dione. This forms a new carbon-oxygen bond and breaks the C=O π bond, with the electrons moving onto the oxygen atom to form a tetrahedral alkoxide intermediate. wikipedia.org

Rearrangement (Migration): In a concerted step, a lone pair on the newly formed alkoxide reforms the carbonyl π bond. Simultaneously, the bond between the two original carbonyl carbons breaks, and the migrating group (in this case, the benzoyl group or a portion of the furan ring) shifts to the adjacent carbonyl carbon. This migration pushes the electrons of the second C=O π bond onto its oxygen atom. wikipedia.org

Proton Transfer: An acid-base reaction occurs where the newly formed carboxylate is protonated by the solvent (or upon acidic workup) to yield the final α-hydroxy carboxylic acid. quora.com

The electron-pushing formalism can similarly depict the alternative fission pathways, showing the specific bond cleavages that lead to different products. beilstein-journals.org

Cycloaddition Reactions: For cycloaddition reactions, curved arrows illustrate the concerted or stepwise formation of new sigma bonds from the π electrons of the reactants.

[4+2] Cycloaddition (Diels-Alder Type): In the reaction of 4-benzoylfuran-2,3-dione (as the diene) with a dienophile, the mechanism is typically concerted. Three curved arrows are used to show the cyclic redistribution of six π electrons: one arrow from the dienophile's π bond to one terminus of the diene system, a second from one of the diene's π bonds to the other terminus of the dienophile, and a third from the other diene π bond to form the new internal double bond in the six-membered ring product. acs.org

By meticulously drawing the movement of electrons, chemists can rationalize the formation of observed products, understand regioselectivity and stereoselectivity, and propose plausible mechanisms for new transformations of 4-benzoylfuran-2,3-dione.

Tautomerism Studies in 4-Benzoylfuran-2,3-dione and Related Dione Systems

Tautomerism is the phenomenon where a molecule exists as a mixture of two or more interconvertible isomers, known as tautomers, which differ in the position of a proton and a double bond. nih.govchimia.chmdpi.com For dicarbonyl compounds, the most common form is keto-enol tautomerism. cdnsciencepub.com

While specific studies on the tautomerism of 4-benzoylfuran-2,3-dione are not prevalent in the searched literature, the principles can be inferred from studies on related dione and triketone systems. researchgate.netnih.gov 2-Acylcyclohexane-1,3-diones, which are tricarbonyl compounds, exist in several tautomeric forms. researchgate.net Computational studies on benzoylcyclohexane-1,3-dione have shown that enol forms are generally more stable than the triketo form, with the endocyclic enol tautomer being favored. researchgate.net The stability is influenced by factors like intramolecular hydrogen bonding, conjugation, and solvent effects. cdnsciencepub.comresearchgate.netresearchgate.net

The presence of the furan ring and the benzoyl group in 4-benzoylfuran-2,3-dione introduces several possibilities for tautomerism. The diketo functionality within the furanone ring could potentially enolize. The equilibrium between the keto and enol forms is influenced by several factors:

Aromaticity: Aromatic stabilization can significantly favor the enol form. aakash.ac.in However, in the case of 4-benzoylfuran-2,3-dione, enolization within the furan ring might disrupt the cyclic conjugation of the furanone system.

Intramolecular Hydrogen Bonding: The formation of a stable, pseudo-aromatic six-membered ring through an intramolecular hydrogen bond between an enolic hydroxyl and a nearby carbonyl oxygen is a strong driving force for enolization in β-dicarbonyl systems. cdnsciencepub.comresearchgate.net

Solvent: The polarity of the solvent can affect the position of the tautomeric equilibrium. cdnsciencepub.comaakash.ac.in

Substituents: Electron-withdrawing or -donating groups can alter the relative stabilities of the tautomers. researchgate.net

NMR spectroscopy is a primary experimental technique for studying tautomeric equilibria, as it often allows for the observation of distinct signals for each tautomer. cdnsciencepub.commdpi.com Computational methods, such as DFT calculations, are also widely used to determine the relative Gibbs free energies of the possible tautomers and predict their equilibrium populations. researchgate.netnih.gov For example, studies on other complex dione systems have successfully used DFT to evaluate the stability of numerous potential tautomers and the energy barriers for their interconversion. nih.gov

Structural Modifications and Derivative Synthesis of 4 Benzoylfuran 2,3 Dione

Strategies for Functionalization on the Furan (B31954) Ring System

The furan ring system of 4-benzoylfuran-2,3-dione is a prime target for functionalization, offering opportunities to introduce new substituents and alter the electronic and steric properties of the molecule. A key strategy for the functionalization of furan rings is through metalation followed by reaction with an electrophile. For instance, the use of reagents like TMPMgCl·LiCl and iPrMgCl·LiCl enables a sequential 2,3-difunctionalization of 2-arylsulfinyl furans. rsc.org This approach can be extended to achieve a selective full functionalization of all four positions of the furan scaffold. rsc.org

Another powerful technique involves the sulfoxide-magnesium exchange, which provides an efficient route for the functionalization of positions 2 and 3 of various 5-membered heterocycles, including furans. sci-hub.se This method utilizes the directing ability of the sulfoxide (B87167) group to facilitate metalation at the adjacent position, followed by an exchange reaction that installs a magnesium reagent, which can then be quenched with a variety of electrophiles. sci-hub.se This sequential process allows for the controlled introduction of two different functional groups at the 2- and 3-positions of the furan ring. sci-hub.se

Furthermore, the development of methodologies for the synthesis of substituted furans is a continuous area of research. researchgate.net These methods often involve the construction of the furan ring from acyclic precursors, allowing for the incorporation of substituents at various positions from the outset. researchgate.net

Chemical Derivatization of the Benzoyl Moiety

The benzoyl moiety of 4-benzoylfuran-2,3-dione provides another handle for chemical derivatization, allowing for the introduction of a wide range of substituents onto the phenyl ring. Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups such as nitro, halogen, and alkyl groups at the ortho, meta, and para positions of the benzoyl ring, subject to the directing effects of the carbonyl group.

For instance, the synthesis of various 2-(substituted benzoyl)benzo[b]furans has been achieved, showcasing the feasibility of modifying the benzoyl portion of related structures. mdpi.com Additionally, the use of benzoyl chloride and its derivatives in chemical reactions is a well-established method for introducing the benzoyl group into molecules. nih.gov This suggests that the benzoyl group in 4-benzoylfuran-2,3-dione can be subjected to reactions such as reduction of the carbonyl group to an alcohol or a methylene (B1212753) group, or nucleophilic attack at the carbonyl carbon.

Synthesis of Hybrid Systems Incorporating the Furan-2,3-dione Core

The furan-2,3-dione core serves as a valuable building block for the synthesis of more complex hybrid molecular systems. One approach involves the construction of new ring systems fused to the furan-2,3-dione scaffold. For example, derivatives of the new heterocyclic system, 6H-chromeno[4,3-e]pyrazolo[5,1-c] rsc.orgCurrent time information in Bangalore, IN.mdpi.comtriazin-6-one, have been synthesized through the reaction of pyrazole-3(5)-diazonium salts with 4-hydroxy-2H-chromen-2-one. researchgate.net A similar strategy involving 5-phenyl-3H-furan-2-one led to the formation of 2-phenylfuro[2,3-e]pyrazolo[5,1-c] rsc.orgCurrent time information in Bangalore, IN.mdpi.comtriazines. researchgate.net

Multicomponent reactions offer an efficient pathway to construct complex molecules incorporating the furan-2,3-dione motif in a single step. For instance, three-component reactions of esters of acylpyruvic acid or aroylpyruvic acid with aromatic aldehydes and amines have been used to introduce acyl or aroyl groups into the 4-position of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. nih.govbeilstein-journals.org This highlights the potential for using 4-benzoylfuran-2,3-dione or its precursors in similar multicomponent strategies to generate diverse hybrid structures.

The synthesis of hybrid molecules often aims to combine the structural features of different pharmacophores to create new substances with potentially enhanced biological activities. mdpi.com For example, hybrid structures based on furan-2(3H)-ones and chromen-4(4H)-ones have been synthesized and characterized. mdpi.com Similarly, the synthesis of 1H-1,2,3-triazoles linked to a 2,3-dihydronaphtho[1,2-b]furan-4,5-dione core has been reported, demonstrating the versatility of the furanone scaffold in constructing hybrid systems. researchgate.net

Structure-Reactivity Relationship Studies of 4-Benzoylfuran-2,3-dione Derivatives

Understanding the relationship between the structure of 4-benzoylfuran-2,3-dione derivatives and their chemical reactivity is crucial for predicting their behavior in chemical transformations and for the rational design of new compounds with desired properties.

Influence of Substituent Effects on Chemical Reactivity

The introduction of substituents on either the furan ring or the benzoyl moiety can significantly influence the chemical reactivity of 4-benzoylfuran-2,3-dione derivatives. These substituent effects can be understood in terms of their electronic and steric properties.

Electron-withdrawing groups on the benzoyl ring are expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity towards nucleophiles. This principle is well-established in the study of substituted benzoquinone derivatives, where electron-withdrawing substituents were found to significantly enhance the reactivity towards thiols. nih.gov The Hammett equation is a valuable tool for quantifying these electronic effects on reaction rates and equilibrium constants. mdpi.com

In a study of 2,2-dimethylchroman-4-one (B181875) derivatives, a "normal" substituent effect was observed on the 13C chemical shift of the carbonyl group, with a deshielding effect seen when moving from electron-releasing to electron-withdrawing substituents. mdpi.com This demonstrates the transmission of electronic effects from the substituent to the reactive centers of the molecule. The reactivity of the furanone ring itself is also subject to substituent effects. For example, the presence of different substituents on the furan ring can influence the course of reactions such as cycloadditions.

Table 1: Effect of Substituents on the Reactivity of Benzoquinone Derivatives with Thiols

| Substituent | Rate Constant (k) | Relative Reactivity |

| Benzoquinone (BQ) | Reference | 1 |

| Chloro-BQ (CBQ) | Higher than BQ | Increased |

| 2,5-Dichloro-BQ | Higher than CBQ | Further Increased |

| Methyl-BQ (MBQ) | Lower than BQ | Decreased |

| Dimethyl-BQ (DMBQ) | Lower than MBQ | Further Decreased |

This table illustrates the general trend of how electron-withdrawing (chloro) and electron-donating (methyl) substituents affect the reactivity of a quinone system, which can be analogous to the benzoyl moiety in 4-benzoylfuran-2,3-dione. Data adapted from studies on benzoquinone derivatives. nih.gov

Modulating Reaction Pathways through Structural Changes

Structural modifications in 4-benzoylfuran-2,3-dione derivatives can be used to direct the course of a chemical reaction, favoring one pathway over another. The strategic placement of substituents can block certain reactive sites or promote alternative reaction mechanisms.

For example, in the reaction of 4-aryl-5-aminopyrazoles with various aldehydes, the structure of the aldehyde was found to dramatically influence the structure of the product. rsc.org While benzaldehyde (B42025) and its derivatives yielded pyrazolo[3,4-c]isoquinolines, certain heterocyclic aldehydes led to different products or even the elimination of the heteroaryl fragment. rsc.org This highlights how subtle changes in a reactant's structure can lead to divergent reaction pathways.

Computational studies can be instrumental in understanding and predicting how structural changes modulate reaction pathways. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the most favorable reaction coordinates and how they are influenced by different substituents.

Conformational Analysis and its Impact on Chemical Transformations

The three-dimensional conformation of 4-benzoylfuran-2,3-dione derivatives plays a critical role in their chemical reactivity. The spatial arrangement of atoms can affect the accessibility of reactive sites to reagents and influence the stability of transition states.

Conformational analysis of related heterocyclic systems, such as formyl and acetyl derivatives of benzo[b]furan, has shown that the conformational equilibrium can be solvent-dependent. rsc.org For instance, in 2- and 7-substituted derivatives, the Z-conformation was found to be more prevalent in solvents of higher polarity. rsc.org Such conformational preferences can have a direct impact on the outcome of a chemical reaction.

Theoretical calculations, such as Density Functional Theory (DFT), are powerful tools for studying the conformational landscape of molecules. researchgate.netfrontiersin.orgbeilstein-journals.org These methods can predict the relative energies of different conformers and the energy barriers for their interconversion. In a study of 2-fluorocyclohexanone (B1314666) derivatives, theoretical calculations were used to understand how structural modifications influence the conformational equilibrium between axial and equatorial conformers. beilstein-journals.org The alteration of molecular conformation due to substituent changes has also been shown to impact NMR spectral properties, which can be a result of changes in shielding and ring current effects. mdpi.com

The conformation of the furanose ring itself is flexible and can be influenced by the nature and orientation of its substituents. frontiersin.org This flexibility can be a key determinant in how the molecule interacts with other reactants and participates in chemical transformations.

Theoretical and Computational Chemistry Studies of 4 Benzoylfuran 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the stability, electronic properties, and potential transformations of 4-Benzoylfuran-2,3-dione. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about the molecule.

Density Functional Theory (DFT) for Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. researchgate.netaps.org For 4-Benzoylfuran-2,3-dione, DFT calculations, such as those using the B3LYP hybrid functional, are employed to determine its optimized molecular geometry and electronic properties. acs.org

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). crimsonpublishers.comirjweb.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity, optical properties, and kinetic stability. researchgate.netphyschemres.org A smaller gap generally implies higher reactivity. physchemres.org Other quantum chemical descriptors, such as electronegativity, chemical hardness, and chemical potential, can also be calculated to predict the molecule's behavior in chemical reactions. crimsonpublishers.comirjweb.com These parameters help in understanding the stability and reactivity of the molecule. mdpi.com The molecular electrostatic potential (MEP) map is another valuable output, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interactions and reactive sites. crimsonpublishers.commdpi.com

| Descriptor | Significance | Typical Calculation Level |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and nucleophilicity. | B3LYP/6-31G |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electrophilicity. | B3LYP/6-31G |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | B3LYP/6-31G* |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | Calculated from EHOMO and ELUMO |

| Chemical Potential (μ) | Relates to the "escaping tendency" of electrons from a system. | Calculated from EHOMO and ELUMO |

| Electrophilicity Index (ω) | Measures the global electrophilic nature of a molecule. | Calculated from μ and η |

This table represents typical quantum chemical descriptors calculated using DFT to assess the stability and reactivity of molecules like 4-Benzoylfuran-2,3-dione.

Ab initio Methods for High-Accuracy Energetics (e.g., MP2, CCSD(T))

For calculations demanding higher accuracy, particularly for reaction energies and barrier heights, ab initio methods are employed. Methods such as Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled-Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide more precise energetic information than standard DFT functionals. aps.orgolemiss.edu

These computationally intensive methods are crucial for benchmarking the accuracy of less expensive methods like DFT and for obtaining reliable thermochemical data. ucl.ac.uk For instance, CCSD(T) is renowned for its ability to accurately model systems with significant electron correlation and weak interactions. mst.eduarxiv.org While specific high-accuracy energetic studies on 4-Benzoylfuran-2,3-dione are not extensively documented in the surveyed literature, the application of MP2 and CCSD(T) would be the standard approach to refine its heat of formation, conformational energies, and reaction energetics beyond the accuracy of DFT.

Investigation of Tautomeric Equilibria and Energy Barriers

Like many dicarbonyl compounds, 4-Benzoylfuran-2,3-dione has the potential to exist in tautomeric forms, most notably an enol form. Tautomerism, the migration of a proton accompanied by a shift of double bonds, can significantly influence a molecule's chemical properties and reactivity. nih.gov

Computational chemistry is an indispensable tool for studying tautomeric equilibria. orientjchem.org By calculating the relative energies of the different tautomers (the diketo and enol forms), it is possible to predict their relative populations at equilibrium. DFT methods are commonly used to optimize the geometries of the tautomers and calculate their relative Gibbs free energies. semanticscholar.orgsonar.ch Furthermore, these methods can locate the transition state structure connecting the tautomers, allowing for the calculation of the activation energy barrier for the interconversion process. orientjchem.orgsonar.ch The inclusion of solvent effects, either through continuum models or explicit solvent molecules, is often critical for accurately reproducing experimental observations, as solvent polarity can dramatically shift the equilibrium. semanticscholar.org

Computational Exploration of Reaction Mechanisms

Theoretical calculations are pivotal in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms.

Transition State Characterization and Reaction Pathway Prediction

Understanding the mechanism of a chemical reaction requires the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. e3s-conferences.org Computational methods, particularly DFT, are widely used to locate and characterize the geometry and energy of transition states. pku.edu.cnchemrxiv.org

For 4-Benzoylfuran-2,3-dione, computational studies have been instrumental in elucidating its behavior in [4+2] cycloaddition reactions with heterocumulenes like ketene (B1206846) imines. acs.org DFT calculations at the B3LYP/6-31G* level have shown that the reaction proceeds via a concerted, asynchronous mechanism. acs.org By calculating the activation energies for different possible pathways, researchers can predict the reaction's site selectivity and the effects of substituents on reactivity. acs.org For example, calculations revealed that incorporating the oxa-1,3-diene system into the furan-2,3-dione ring significantly enhances reactivity, lowering activation energies by approximately 10 kcal/mol compared to analogous acyclic systems. acs.org

| Reaction System | Method | Key Finding |

| 4-Acylfuran-2,3-diones + Ketene Imines | DFT (B3LYP/6-31G) | Reaction proceeds via a concerted, asynchronous [4+2] cycloaddition. acs.org |

| 4-Acylfuran-2,3-diones vs. Acroleins | DFT (B3LYP/6-31G) | The cyclic furan-2,3-dione structure shows enhanced reactivity (~10 kcal/mol lower activation energy). acs.org |

| Substituted Ketene Imines | DFT (B3LYP/6-31G*) | Substituents at the C-terminus of the ketene imine can reverse the site selectivity of the cycloaddition. acs.org |

This table summarizes key findings from the computational exploration of reaction mechanisms involving 4-acylfuran-2,3-diones.

Analysis of Electron Density and Molecular Orbitals in Reactivity

To gain a deeper understanding of why reactions proceed in a certain way, chemists analyze the changes in electron density and the interactions of molecular orbitals (MOs). mdpi.comencyclopedia.pub Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the HOMO of one reactant and the LUMO of another, is a powerful qualitative tool for predicting reactivity in cycloaddition reactions. crimsonpublishers.comsparkl.me

In the case of 4-Benzoylfuran-2,3-dione acting as a heterodiene, its reactivity is governed by the energies and spatial distributions of its frontier orbitals. The LUMO of the dione (B5365651) interacts with the HOMO of the dienophile (e.g., the ketene imine). The energy gap between these interacting orbitals influences the reaction rate. researchgate.net Modern approaches like the Molecular Electron Density Theory (MEDT) propose that the capability for changes in electron density, rather than MO interactions, is the primary driver of reactivity. mdpi.comencyclopedia.pub Analysis of the electron density distribution along the reaction path can reveal the formation of new bonds. encyclopedia.pub Methods like the Projection of Orbital Coefficient Vector (POCV) can provide directional information about orbital overlap, offering precise predictions of reactivity vectors at specific atomic sites. nih.gov

Predictive Modeling for Chemical Outcomes

Predictive modeling, utilizing theoretical and computational chemistry, serves as a powerful tool to forecast the outcomes of chemical reactions involving 4-benzoylfuran-2,3-dione. By examining the electronic and steric properties of the molecule and its potential reactants, researchers can gain insights into reaction mechanisms, selectivity, and the influence of various substituents on the final products. These computational approaches are crucial for designing novel synthetic routes and understanding the fundamental reactivity of this class of compounds.

Detailed Research Findings

Theoretical investigations into the reactions of 4-benzoylfuran-2,3-dione have provided significant insights, particularly concerning its behavior in cycloaddition reactions. One of the most studied areas is its reaction with heterocumulenes, such as ketene imines. These studies employ sophisticated computational methods to predict the likely pathways and products of these complex reactions.

Cycloaddition Reactions with Ketene Imines:

The [4+2] cycloaddition reaction between 4-acyl-substituted furan-2,3-diones, including 4-benzoylfuran-2,3-dione, and ketene imines has been a subject of detailed computational analysis. acs.org These studies aim to elucidate the factors governing the site selectivity of the reaction, specifically whether the cycloaddition occurs across the C=C or C=N double bond of the ketene imine.

Semiempirical AM1 molecular orbital calculations and more advanced Density Functional Theory (DFT) calculations, using methods like B3LYP/6-31G*, have been employed to model these reactions. acs.org The calculations help in determining the activation energies for different possible reaction pathways, thereby predicting the most likely product. For instance, in the reaction of 4-benzoylfuran-2,3-dione with triarylketene imines, theoretical studies have been used to rationalize the formation of furo[3,2-c]pyridines. acs.org

The models consider various conceivable pathways, including:

A [4+2] cycloaddition of the C=C bond of the ketene imine across the oxa-1,3-diene system of the furandione.

An alternative [4+2] cycloaddition involving the C=N bond of the ketene imine.

Stepwise rearrangement mechanisms of the initial cycloadducts. acs.org

Substituent Effects:

A key aspect of predictive modeling is understanding how different substituents on the reacting molecules affect the reaction's outcome. In the context of 4-acylfuran-2,3-diones, computational studies have explored the influence of substituents on both the furan-2,3-dione and the reacting partner. acs.org For example, the electronic nature of substituents on the aryl rings of both the 4-benzoyl group and the ketene imine can significantly alter the activation barriers for different reaction pathways, thus changing the product distribution. beilstein-journals.org

These predictive models can quantify the electronic effects (electron-donating vs. electron-withdrawing) and steric hindrance of different substituent groups. This allows for the rational design of substrates to favor a specific desired outcome.

Interactive Data Tables

The following tables summarize key computational data from theoretical studies on the reactivity of furan-2,3-dione systems, which provide a basis for predicting the chemical outcomes of 4-benzoylfuran-2,3-dione.

| Furan (B31954) Substituent | Reaction Free Energy (ΔG) | Transition State Barrier (ΔG‡) |

|---|---|---|

| 3-Formyl | 0.9 | 25.6 |

| Unsubstituted | -5.6 | 21.6 |

| 3-Methyl | -6.2 | 21.3 |

| 2-Methyl | -7.4 | 20.3 |

| 2-Methoxy | -9.4 | 18.9 |

This table illustrates how substituents on the furan ring influence the thermodynamics and kinetics of Diels-Alder reactions. Electron-donating groups like methoxy (B1213986) and methyl lower the activation barrier and make the reaction more exergonic, predicting a more favorable reaction outcome.

| Substituent on Furandione (Ar) | Substituent on Azirine (Ar') | Product Ratio (Bridged Adduct : Fused Adduct) |

|---|---|---|

| 4-MeOC6H4 | 4-MeC6H4 | - : 100 |

| 4-MeC6H4 | 4-MeC6H4 | 15 : 85 |

| Ph | 4-MeC6H4 | 20 : 80 |

| 4-ClC6H4 | 4-MeC6H4 | 25 : 75 |

| 4-MeC6H4 | 4-ClC6H4 | 30 : 70 |

This table demonstrates the predictive power of understanding substituent effects. The electronic nature of the substituents on both reactants systematically alters the ratio of the resulting products, a trend that can be predicted and explained by computational models.

These predictive studies, by providing a molecular-level understanding of reaction mechanisms and the factors that control them, are invaluable for the rational design of synthetic strategies involving 4-benzoylfuran-2,3-dione and related compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Benzoylfuran 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-Benzoylfuran-2,3-dione, both ¹H and ¹³C NMR would provide critical data for confirming its constitution.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the benzoyl group and the furan (B31954) ring. The protons on the phenyl ring of the benzoyl group would typically appear as multiplets in the aromatic region, generally between δ 7.0 and 8.5 ppm. libretexts.org The exact chemical shifts and coupling patterns would depend on the substitution pattern. The single proton on the furan ring would also reside in the aromatic region, with its specific chemical shift influenced by the adjacent carbonyl groups and the benzoyl substituent.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. hmdb.ca Due to the low natural abundance of the ¹³C isotope, spectra are often acquired using techniques like proton decoupling, which results in a spectrum of singlets for each carbon. libretexts.org The carbonyl carbons of the dione (B5365651) moiety are expected to be the most downfield-shifted signals, typically appearing in the range of δ 160-200 ppm. sielc.com The carbons of the benzoyl group's carbonyl, aromatic ring, and the furan ring carbons would also have characteristic chemical shifts. sigmaaldrich.com

Expected NMR Data for 4-Benzoylfuran-2,3-dione:

| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Furan ring proton | 7.0 - 8.0 | 110 - 150 |

| Benzoyl group aromatic protons | 7.4 - 8.2 | 128 - 135 |

| Furan ring carbons | - | 115 - 160 |

| Benzoyl group aromatic carbons | - | 128 - 140 |

| Furan dione carbonyl carbons | - | 160 - 180 |

| Benzoyl carbonyl carbon | - | 185 - 200 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, ESI, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. libretexts.org High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

For 4-Benzoylfuran-2,3-dione (C₁₁H₆O₄), the expected monoisotopic mass is approximately 202.0266 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 202. The fragmentation pattern would likely involve the loss of stable neutral molecules like carbon monoxide (CO) from the dione moiety. The benzoyl group could also undergo characteristic fragmentation. libretexts.org Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules and can often detect the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. raco.cat

Predicted Fragmentation Pattern for 4-Benzoylfuran-2,3-dione:

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₁H₆O₄]⁺ | Molecular Ion | 202 |

| [C₁₀H₆O₃]⁺ | [M - CO]⁺ | 174 |

| [C₉H₆O₂]⁺ | [M - 2CO]⁺ | 146 |

| [C₇H₅O]⁺ | [C₆H₅CO]⁺ (Benzoyl cation) | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of 4-Benzoylfuran-2,3-dione is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would be from the carbonyl (C=O) stretching vibrations. researchgate.net The two carbonyl groups of the furan-2,3-dione ring, which is a cyclic anhydride-like structure, are expected to show strong absorptions at high wavenumbers, likely in the region of 1750-1850 cm⁻¹. The benzoyl carbonyl group would also exhibit a strong absorption band, typically around 1680-1700 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic ring and the furan ring would appear in the 1450-1600 cm⁻¹ region, and C-H stretching from the aromatic rings would be observed around 3000-3100 cm⁻¹.

Expected IR Absorption Bands for 4-Benzoylfuran-2,3-dione:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Furan-2,3-dione C=O | Symmetric & Asymmetric Stretch | 1750 - 1850 |

| Benzoyl C=O | Stretch | 1680 - 1700 |

| Aromatic & Furan C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-O-C (lactone) | Stretch | 1200 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The presence of conjugated systems, such as the one in 4-Benzoylfuran-2,3-dione, leads to characteristic absorption bands. The extended conjugation involving the furan ring, the dione system, and the benzoyl group is expected to result in absorptions in the UV-Vis region.

Two main types of electronic transitions are anticipated for this molecule: π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. matanginicollege.ac.in The n→π* transitions are of lower intensity and result from the excitation of a non-bonding electron (from the oxygen atoms) to a π* antibonding orbital. matanginicollege.ac.in The conjugation in the molecule will likely shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift).

Expected UV-Vis Absorption Data for 4-Benzoylfuran-2,3-dione:

| Electronic Transition | Chromophore | Expected Wavelength Range (λ_max, nm) |

| π→π | Conjugated system (furan, dione, benzoyl) | 250 - 350 |

| n→π | Carbonyl groups | 350 - 450 |

X-ray Crystallography for Solid-State Structural Determination

The analysis would reveal the planarity of the furan-2,3-dione ring system and the dihedral angle between this ring and the phenyl ring of the benzoyl group. mdpi.com This information is crucial for understanding the steric and electronic interactions within the molecule. The crystal packing, including any intermolecular interactions such as π-π stacking, would also be elucidated. olemiss.edu

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of compounds, as well as for assessing their purity. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of reactions and to get a preliminary assessment of the purity of a sample. libretexts.orgumlub.pl For 4-Benzoylfuran-2,3-dione, a polar compound, a mobile phase of intermediate polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be used with a silica (B1680970) gel stationary phase. chemicalbook.com The compound would be visualized on the TLC plate using UV light, due to its conjugated system, or by staining with a suitable reagent. epfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, quantification, and purification of compounds. pjoes.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of 4-Benzoylfuran-2,3-dione. sielc.comresearchgate.net Detection would typically be carried out using a UV detector set at one of the compound's absorption maxima. ust.edu

Summary of Chromatographic Methods for 4-Benzoylfuran-2,3-dione:

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| TLC | Silica Gel | Hexane/Ethyl Acetate | Reaction monitoring, Purity check |

| HPLC | C18 | Water/Acetonitrile or Methanol | Purity assessment, Quantification, Preparative separation |

Advanced Applications of 4 Benzoylfuran 2,3 Dione in Chemical Sciences

Role as Versatile Synthetic Intermediates and Building Blocks

The unique chemical structure of 4-Benzoylfuran-2,3-dione, particularly the highly reactive 1,2-dicarbonyl moiety within the furan (B31954) ring, establishes it as a powerful intermediate for the construction of more complex molecules. ontosight.aiacs.org Its reactivity allows it to serve as a synthon, or building block, for a wide array of chemical transformations. acgpubs.org

One of the most significant applications of 4-Benzoylfuran-2,3-dione and its analogs is in the synthesis of novel heterocyclic compounds. dtu.dkorganic-chemistry.orgresearchgate.net The furan-2,3-dione ring is susceptible to reactions with various nucleophiles, leading to the formation of new ring systems. A common and powerful method involves the condensation of furan-2,3-diones with 1,2-aromatic diamines to produce quinoxaline (B1680401) derivatives. acgpubs.org This reaction proceeds via a cyclocondensation mechanism where the two amino groups of the diamine react with the two carbonyl groups of the furan-dione.

The versatility of this approach is highlighted by the range of heterocyclic systems that can be accessed. Besides quinoxalines and pyrroles, furan-diones serve as precursors for pyrazoles and other intricate polycyclic structures. researchgate.netresearchgate.net For example, the reaction of ninhydrin (B49086) with cyclic 1,3-dicarbonyl compounds has been shown to produce indeno[1,2-b]benzofuran derivatives in excellent yields. scielo.org.za This body of research underscores the role of the furan-dione scaffold as a cornerstone for building complex heterocyclic molecules. dtu.dkresearchgate.netorganic-chemistry.org

Table 1: Examples of Heterocyclic Compounds Synthesized from Furan-2,3-dione Derivatives

| Starting Furan-dione | Reactant | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-(4-methylbenzoyl)-5-(4-methylphenyl)-furan-2,3-dione | N,N-diethylurea | 1,1-diethyl-3-(4-methylbenzoyl)-4-(4-methylphenyl)-1H-pyrrole-2,5-dione | 68% | acgpubs.org |

| 4-(3,4-dimethoxybenzoyl)-5-(3,4-dimethoxyphenyl)-furan-2,3-dione | N,N-diethylurea | 1,1-diethyl-3-(3,4-dimethoxybenzoyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2,5-dione | 51% | acgpubs.org |

| 4-Benzoyl-5-phenylfuran-2,3-dione (B14700036) | 1,2-Diaminoanthraquinone | 3-[1-Benzoyl-2-oxo-2-phenylethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 93% | mdpi.com |

| 4-(4-Methoxybenzoyl)-5-(4-methoxyphenyl)furan-2,3-dione | 1,2-Diaminoanthraquinone | 3-[1-(4-Methoxybenzoyl)-2-(4-methoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | 92% | mdpi.com |

Diversity-Oriented Synthesis (DOS) is a powerful strategy in chemical biology and drug discovery that aims to create collections of structurally diverse small molecules from a common starting point. researchgate.netscispace.com The goal is to populate chemical space with a wide variety of molecular skeletons, rather than focusing on a single target structure. 4-Benzoylfuran-2,3-dione and the broader benzofuran (B130515) scaffold are well-suited for DOS approaches. researchgate.netnih.govrsc.org

The reactivity of the furan-dione core allows for branching reaction pathways. scispace.com By treating the scaffold with different reagents, a multitude of distinct molecular frameworks can be generated. nih.gov For example, a DOS approach using a furan-based scaffold can employ a multi-component reaction, such as the Ugi reaction, to generate initial complexity, followed by intramolecular reactions like the Diels-Alder cycloaddition to form various polycyclic systems. nih.gov

The benzofuran core is a key structural motif in many bioactive natural products and synthetic compounds, making it a "privileged scaffold" for DOS libraries. dtu.dkresearchgate.net Synthetic protocols have been developed to create libraries based on 3-carboxy 2-aryl benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds, showcasing the ability to systematically vary substituents and generate lead-like compounds with diverse physicochemical properties. researchgate.net The ability to use the 4-Benzoylfuran-2,3-dione scaffold in chemoselective and switchable reactions further enhances its utility in DOS, allowing for the creation of unique indanedione-tethered benzofurans and other complex adducts that are difficult to access through traditional methods. researchgate.net

Applications in Materials Science

The chemical properties of 4-Benzoylfuran-2,3-dione and its derivatives also lend themselves to applications in materials science, particularly in the development of colored and photoactive materials.

A chromophore is the part of a molecule responsible for its color, which arises from the absorption of light in the visible spectrum. Furan derivatives have long been used as intermediates in the synthesis of dyes and pigments. slideshare.net The highly conjugated systems that can be synthesized from 4-Benzoylfuran-2,3-dione make it an excellent precursor for novel chromophores.

A key example is the synthesis of novel naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione and anthra-9,10-quinone dyes from furan-2,3-diones. mdpi.com The reaction of a 4-aroyl-furan-2,3-dione with a diaminoanthraquinone creates a large, planar molecule with an extensive system of conjugated double bonds. This extended π-system significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing light absorption to shift into the visible region and imparting deep color to the compound. These synthesized molecules are examples of vat dyes, a class of dyes known for their stability. mdpi.com

Table 2: Characteristics of Novel Dyes Synthesized from Furan-2,3-dione Precursors mdpi.com

| Compound Name | Molecular Formula | Melting Point (°C) | Resulting Dye Class |

|---|---|---|---|

| 3-[1-Benzoyl-2-oxo-2-phenylethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | C33H20N2O5 | 321-323 | Naphthoquinoxalinetrione |

| 3-[1-(4-Methoxybenzoyl)-2-(4-methoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | C33H22N2O7 | 347-349 | Naphthoquinoxalinetrione |

| 3-[1-(3,4-Dimethoxybenzoyl)-2-(3,4-dimethoxyphenyl)-2-oxoethyl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | C35H26N2O9 | 309-311 | Naphthoquinoxalinetrione |

| 3-[(3E)-1-Benzoyl-2-oxo-4-phenylbut-3-en-1-yl]naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione | C33H20N2O5 | 307-308 | Naphthoquinoxalinetrione |

Organic electronic materials, built from carbon-based molecules and polymers, are foundational to technologies like organic light-emitting diodes (OLEDs) and flexible electronic devices. researchgate.netmdpi.comresearchgate.netfrontiersin.org Furan-based conjugated compounds are actively being investigated for these applications due to their desirable electronic properties and the potential for sustainable sourcing. ntu.edu.sg

Derivatives of furan have been shown to exhibit strong fluorescence, a key property for OLEDs and biological imaging. For example, certain 2,3-diphenylphenanthro[9,10-b]furan derivatives display intense blue fluorescence in both solution and solid states. oup.comresearchgate.net These compounds are synthesized from dione (B5365651) precursors, highlighting a pathway from dione-containing molecules to highly fluorescent materials. researchgate.net Similarly, 2,3-Di(furan-2-yl)quinoxaline, a structure accessible from furan-dione chemistry, is a known blue fluorescent dye. medchemexpress.com The development of materials that are simultaneously fluorescent and part of a conducting polymer system is an active area of research, with some patents describing conducting polymers made with 2,5-furandione. google.comgoogle.com Although a different isomer, this demonstrates the potential of the furandione core in creating multifunctional electronic materials. The ability to tune the electronic and photophysical properties through chemical synthesis makes furan-dione derivatives like 4-Benzoylfuran-2,3-dione attractive building blocks for the next generation of organic electronics. ntu.edu.sgresearchgate.net

Exploration in Advanced Sensor Technology (e.g., Chemosensors)

Chemosensors are molecules designed to produce a detectable signal, such as a change in color or fluorescence, in the presence of a specific analyte. researchgate.netmdpi.comfrontiersin.org This technology is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control. The development of new chemosensors is a rapidly growing field. frontiersin.org

While direct applications of 4-Benzoylfuran-2,3-dione as a chemosensor are still an emerging area, its chemical structure makes it a highly promising candidate for sensor design. The reactive dione functionality is an ideal site for interaction with target analytes. ontosight.ai A common sensing mechanism involves the nucleophilic addition of an analyte to a sensor molecule, which disrupts its electronic structure and alters its photophysical properties. mdpi.comnih.gov

The benzofuran scaffold has already been successfully employed in chemosensors for detecting metal ions. chemisgroup.us For instance, benzofuran-based sensors have been developed for the selective detection of Fe3+, Zn2+, and Pd2+ ions through "turn-on" or "turn-off" fluorescent responses. chemisgroup.us In these systems, the binding of the metal ion to a receptor site on the benzofuran derivative modulates an intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) process, leading to a change in fluorescence. nih.govchemisgroup.us

Given this precedent, 4-Benzoylfuran-2,3-dione could be rationally designed into a chemosensor. An analyte could react with one or both carbonyl groups, altering the conjugation of the benzoyl-furan system and causing a visible colorimetric or fluorescent response. This makes the furan-dione core a versatile platform for developing novel sensors for a wide range of target molecules and ions. researchgate.net

Q & A

Basic: What are the standard synthetic routes for 4-Benzoylfuran-2,3-dione, and how are intermediates characterized?

The synthesis of benzofuran-dione derivatives typically involves cyclization or functionalization of pre-aromatic precursors. For example, palladium-catalyzed coupling reactions have been employed to construct benzofuran cores from phenols and alkenoic acids, yielding substituted derivatives with moderate-to-high efficiency . Key intermediates are characterized via IR spectroscopy (e.g., carbonyl stretches at ~1705 cm⁻¹ for diones), multinuclear NMR (¹H and ¹³C signals for aromatic protons and ketone carbons), and GCMS for molecular ion verification .

Advanced: How can stereochemical outcomes in 4-Benzoylfuran-2,3-dione derivatives be controlled during cascade reactions?

Organocatalytic strategies, such as asymmetric Michael addition/cyclization cascades, enable stereocontrol. For instance, chiral amines or thioureas can induce enantioselectivity in reactions between α,β-unsaturated esters and dienals, achieving >90% ee in related benzofuran systems. Optimization involves solvent polarity screening (e.g., toluene vs. DCM), catalyst loading (5–20 mol%), and temperature gradients to minimize epimerization .

Basic: What crystallographic tools are recommended for resolving the solid-state structure of 4-Benzoylfuran-2,3-dione?

SHELXL (via OLEX2 interface) is widely used for small-molecule refinement. Key steps include:

- Data collection with Mo/Kα radiation (λ = 0.71073 Å).

- Structure solution via intrinsic phasing (SHELXT) and refinement with anisotropic displacement parameters.

- Validation using R1/wR2 residuals (<5% for high-quality data) and Hirshfeld surface analysis for intermolecular interactions .

Advanced: How should researchers address discrepancies in mass spectrometry data for 4-Benzoylfuran-2,3-dione derivatives?

Discrepancies between calculated and observed EI-HRMS values (e.g., Δm/z > 0.5) may arise from isotopic impurities or ionization artifacts. Mitigation strategies include:

- Repeating measurements under high-resolution conditions (HRMS).

- Cross-validating with alternative techniques (e.g., MALDI-TOF).

- Analyzing byproducts via preparative TLC or HPLC to isolate isomers (e.g., regioisomeric dihydrofuranones) .

Basic: What spectroscopic methods are critical for confirming the purity of 4-Benzoylfuran-2,3-dione?

- ¹H NMR : Assess integration ratios for aromatic vs. aliphatic protons.

- GCMS : Verify molecular ion peaks (e.g., m/z 240.2970 for C16H16O2 derivatives) and absence of co-eluting impurities.

- Melting Point Analysis : Sharp melting ranges (e.g., 192–196°C for benzo[b]furan analogs) indicate high crystallinity .

Advanced: How can computational modeling aid in predicting the reactivity of 4-Benzoylfuran-2,3-dione in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electrophilic sites via Fukui indices. For example, the C3 carbonyl group in dihydrofuran-2,3-diones shows high electrophilicity (f⁻ > 0.1), making it susceptible to nucleophilic attack. Solvent effects (PCM models) and transition-state optimization further refine reaction pathways .

Basic: What safety protocols are essential when handling 4-Benzoylfuran-2,3-dione derivatives?

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive derivatives .

Advanced: How can researchers resolve twinning or pseudosymmetry in X-ray diffraction data for benzofuran-dione crystals?

- Twinning Analysis : Use PLATON’s TWIN tool to identify twin laws (e.g., 2-fold rotation).

- Refinement : Apply the HKLF5 format in SHELXL to model twinned domains.

- Data Merging : Exclude overlapping reflections (Rint > 20%) to improve data quality .

Basic: What are common side reactions during benzofuran-dione synthesis, and how are they minimized?

- Dimerization : Occurs via Michael addition of enolates; suppressed by low temperatures (0–5°C) and dilute conditions.

- Oxidation : Use argon blankets and antioxidants (e.g., BHT) to protect phenolic intermediates .

Advanced: What strategies enable regioselective functionalization of 4-Benzoylfuran-2,3-dione at the C5 position?

- Directed C–H Activation : Pd(OAc)₂ with pivalic acid as a transient directing group.

- Electrophilic Aromatic Substitution : Nitration (HNO3/AcOH) at electron-rich positions, followed by reduction to amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.